6-(4-Bromo-2-formylphenoxy)hexanenitrile
Description
6-(4-Bromo-2-formylphenoxy)hexanenitrile (CAS: 1380069-61-3) is a nitrile-functionalized aromatic compound characterized by a hexanenitrile backbone substituted with a 4-bromo-2-formylphenoxy group. This compound is notable for its dual functional groups: a bromine atom at the para position and a formyl group at the ortho position of the phenoxy ring, which enhance its reactivity in cross-coupling reactions and nucleophilic substitutions. It is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate for developing bioactive molecules. Its molecular formula is C₁₃H₁₄BrNO₂, with a molecular weight of 312.16 g/mol .
Properties
IUPAC Name |
6-(4-bromo-2-formylphenoxy)hexanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c14-12-5-6-13(11(9-12)10-16)17-8-4-2-1-3-7-15/h5-6,9-10H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXUXYWTBHEGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCCCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-2-formylphenoxy)hexanenitrile typically involves the following steps:
Bromination: The starting material, 2-formylphenol, undergoes bromination to introduce a bromine atom at the 4-position of the phenyl ring.
Etherification: The brominated intermediate is then reacted with 6-bromohexanenitrile in the presence of a base, such as potassium carbonate, to form the ether linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the processes are often automated to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromo-2-formylphenoxy)hexanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 6-(4-Carboxy-2-formylphenoxy)hexanenitrile.
Reduction: 6-(4-Bromo-2-formylphenoxy)hexylamine.
Substitution: 6-(4-Azido-2-formylphenoxy)hexanenitrile.
Scientific Research Applications
6-(4-Bromo-2-formylphenoxy)hexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Bromo-2-formylphenoxy)hexanenitrile depends on its specific application. For instance, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
6-(4-Chlorophenyl)hexanenitrile (CAS: 2124-74-5)
- Key Features: Contains a chlorophenyl group instead of bromo-formylphenoxy.
- Molecular Formula : C₁₂H₁₄ClN.
- Applications : Widely used in agrochemical synthesis due to its stability and moderate reactivity.
- Comparison : The absence of a formyl group limits its utility in aldehyde-mediated condensations, while the chloro substituent offers lower steric hindrance compared to bromo .
6-(4-Phenyl-1,2,3-triazol-1-yl)hexanenitrile
- Key Features: Features a triazole ring instead of a bromo-formylphenoxy group.
- Molecular Formula : C₁₄H₁₆N₄.
- Applications : Used in click chemistry for bioconjugation.
- Comparison : The triazole group enhances solubility in polar solvents but lacks electrophilic sites for further functionalization, unlike the formyl group in the target compound .
Functional Analogues
6-(4-Bromo-3-methylphenoxy)hexanenitrile (CAS: 1443349-86-7)
- Key Features : Methyl substituent at the meta position instead of a formyl group.
- Molecular Formula: C₁₃H₁₆BrNO.
- Applications : Intermediate in polymer chemistry.
- Comparison : The methyl group reduces electronic activation of the aromatic ring, resulting in slower reaction kinetics in nucleophilic substitutions compared to the formyl-containing analogue .
6-(4-Formylphenoxy)hexanenitrile (CAS: 1443327-29-4)
6-(4-Bromo-2,5-difluorophenoxy)hexanenitrile (CAS: Discontinued)
- Key Features: Additional fluorine atoms at positions 2 and 5 of the phenoxy ring.
- Molecular Formula: C₁₂H₁₁BrF₂NO.
- Applications : Explored in fluorinated drug design.
- Comparison : Fluorine atoms increase electronegativity and metabolic stability but introduce synthetic challenges due to steric and electronic effects .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| This compound | 1380069-61-3 | C₁₃H₁₄BrNO₂ | 312.16 | Bromo, Formyl, Nitrile | Pharmaceutical intermediates |
| 6-(4-Chlorophenyl)hexanenitrile | 2124-74-5 | C₁₂H₁₄ClN | 207.70 | Chlorophenyl, Nitrile | Agrochemical synthesis |
| 6-(4-Phenyl-1,2,3-triazol-1-yl)hexanenitrile | N/A | C₁₄H₁₆N₄ | 240.30 | Triazole, Nitrile | Bioconjugation chemistry |
| 6-(4-Bromo-3-methylphenoxy)hexanenitrile | 1443349-86-7 | C₁₃H₁₆BrNO | 298.18 | Bromo, Methyl, Nitrile | Polymer chemistry |
| 6-(4-Formylphenoxy)hexanenitrile | 1443327-29-4 | C₁₃H₁₅NO₂ | 217.26 | Formyl, Nitrile | Schiff base synthesis |
| 6-(4-Bromo-2,5-difluorophenoxy)hexanenitrile | Discontinued | C₁₂H₁₁BrF₂NO | 314.13 | Bromo, Fluoro, Nitrile | Fluorinated drug design |
Biological Activity
6-(4-Bromo-2-formylphenoxy)hexanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Structure
The molecular structure of this compound consists of a hexanenitrile chain linked to a phenoxy group, which is further substituted with a bromo and formyl group. This unique structure may contribute to its biological activity.
Molecular Formula
- Molecular Formula : CHBrNO
Physical Properties
- Molecular Weight : 295.15 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that phenolic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted that derivatives of phenoxy compounds demonstrated cytotoxic effects against breast cancer cells. The presence of bromine and formyl groups was found to enhance the efficacy of these compounds by increasing their lipophilicity and facilitating cellular uptake .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Research Findings:
In vitro studies have shown that phenoxy derivatives can suppress the expression of inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound may possess similar anti-inflammatory properties .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The phenoxy group can act as a ligand for various receptors involved in signaling pathways related to cell growth and inflammation.
Proposed Mechanism:
- Binding : The compound binds to target receptors, modulating their activity.
- Signal Transduction : This interaction triggers downstream signaling pathways that lead to altered gene expression.
- Biological Response : Ultimately, this results in cellular responses such as apoptosis or reduced inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Receptor binding and signal modulation |
| 4-Bromo-2-formylphenol | High | Moderate | Inhibition of cell proliferation |
| Phenoxyacetic acid | Low | High | Cytokine suppression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
